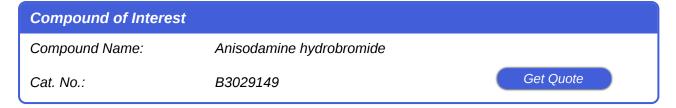


The role of Anisodamine hydrobromide in modulating immune responses

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An in-depth technical guide on the role of **Anisodamine hydrobromide** in modulating immune responses for researchers, scientists, and drug development professionals.

Anisodamine Hydrobromide: A Modulator of Immune Responses

Introduction

Anisodamine hydrobromide (Ani HBr) is a naturally occurring tropane alkaloid derived from the plant Anisodus tanguticus.[1] Traditionally used in China for treating septic shock and circulatory disorders, recent research has illuminated its significant immunomodulatory properties.[1][2] As a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, Ani HBr exerts its primary effects through the cholinergic anti-inflammatory pathway, but also influences other critical signaling cascades within the immune system.[3][4] This guide provides a comprehensive technical overview of the mechanisms by which Anisodamine hydrobromide modulates immune responses, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Mechanism of Action: The Cholinergic Antiinflammatory Pathway

The cornerstone of **Anisodamine hydrobromide**'s immunomodulatory action is its interaction with the cholinergic anti-inflammatory pathway. This neural reflex regulates the inflammatory



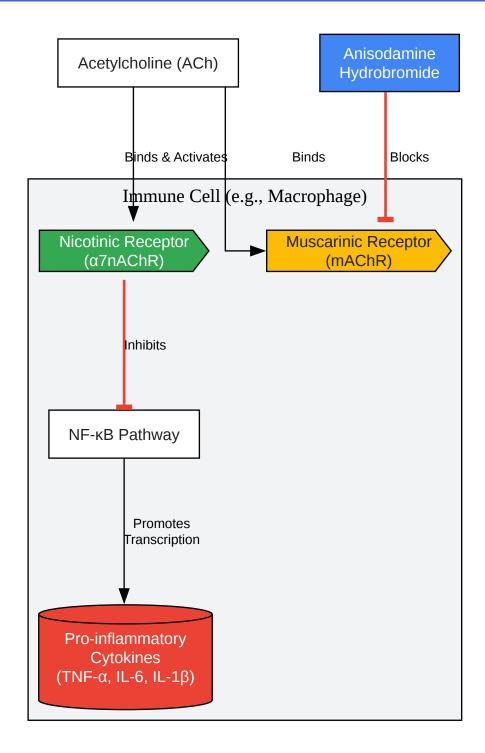




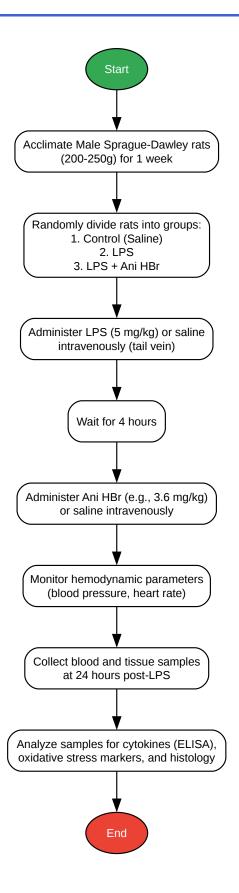
response primarily through the vagus nerve.

Acetylcholine (ACh), the principal neurotransmitter of this pathway, can bind to two types of receptors on immune cells: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). **Anisodamine hydrobromide** functions as an antagonist of mAChRs.[2] By blocking the binding of ACh to mAChRs, it increases the local concentration of ACh available to bind to the $\alpha 7$ subunit of the nicotinic acetylcholine receptor ($\alpha 7$ nAChR), which is prominently expressed on macrophages and other immune cells.[4] The activation of $\alpha 7$ nAChR by ACh initiates an intracellular signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1 β (IL-1 β), and Interleukin-6 (IL-6).[2][4] This "rerouting" of acetylcholine is the key mechanism by which **Anisodamine hydrobromide** dampens excessive inflammation. [2][5]









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